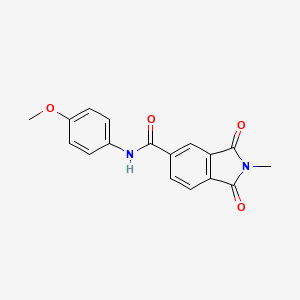![molecular formula C20H22N2O3 B4411499 4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate
説明
4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate, also known as PEPPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PEPPO is a derivative of the neurotransmitter dopamine and has been studied for its effects on various physiological and biochemical processes.
作用機序
4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate works by binding to and activating dopamine receptors in the brain. This leads to an increase in dopamine levels, which can improve motor function in Parkinson's disease and modulate the activity of the serotonin and dopamine systems in depression and schizophrenia.
Biochemical and Physiological Effects:
In addition to its effects on dopamine and serotonin systems, this compound has been shown to have antioxidant properties and may protect against oxidative stress in the brain. This compound has also been shown to have anti-inflammatory effects, potentially reducing inflammation in the brain.
実験室実験の利点と制限
4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate has several advantages for lab experiments, including its ability to selectively activate dopamine receptors and its potential therapeutic effects on a variety of conditions. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate. One area of interest is its potential therapeutic effects on conditions such as depression, schizophrenia, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological and biochemical processes in the brain. Finally, new synthesis methods for this compound may be developed to improve its solubility and make it more suitable for use in lab experiments.
科学的研究の応用
4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate has been studied for its potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and schizophrenia. In Parkinson's disease, this compound has been shown to increase dopamine levels in the brain, potentially improving motor function. In depression and schizophrenia, this compound has been studied for its potential to modulate the activity of the serotonin and dopamine systems in the brain.
特性
IUPAC Name |
[4-(4-phenylpiperazine-1-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-19(23)25-18-10-8-16(9-11-18)20(24)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYZDFBVHBBGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)
![2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)

![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)

![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)